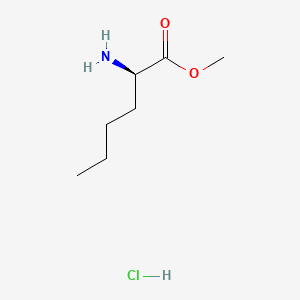

D-Norleucine methyl ester hydrochloride

Overview

Description

D-Norleucine methyl ester hydrochloride is a compound with the CAS Number: 60687-33-4 and a molecular weight of 181.66 . It is structurally similar to methionine, but does not contain sulfur . It is commonly used as an internal standard .

Synthesis Analysis

The synthesis of D-Norleucine methyl ester hydrochloride has been examined. It arises via the action of 2-isopropylmalate synthase on α-ketobutyrate . The incorporation of Nle into peptides reflects the imperfect selectivity of the associated aminoacyl-tRNA synthetase .Molecular Structure Analysis

The molecular formula of D-Norleucine methyl ester hydrochloride is C7H15NO2·HCl . The InChI code is 1S/C7H15NO2.ClH/c1-3-4-5-6 (8)7 (9)10-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m1./s1 .Physical And Chemical Properties Analysis

D-Norleucine methyl ester hydrochloride is a white to off-white powder . It has a melting point of 138 - 140 °C .Scientific Research Applications

Neurotransmitter Research

D-Norleucine methyl ester hydrochloride is utilized in the field of neuroscience as a neurotransmitter analog. It serves as an internal standard in various assays to understand neurotransmitter pathways and functions. This compound helps in elucidating the mechanisms of neurotransmitter release, uptake, and receptor interaction, which are crucial for developing treatments for neurological disorders .

Peptide Synthesis

In peptide synthesis, H-D-Nle-OMe.HCl is employed as a building block for the incorporation of non-standard amino acids into peptides. This is particularly useful in the creation of peptides with modified properties for therapeutic applications, such as increased stability or altered biological activity .

Proteomics

Researchers use D-Norleucine methyl ester hydrochloride in proteomics to study protein expression and interaction. It can act as a mimic for methionine, allowing for the selective labeling and identification of proteins, which is essential for understanding protein function and interaction networks within cells .

Enzyme Kinetics

This compound is used in enzyme kinetics to investigate the specificity and mechanism of enzymes that interact with amino acid substrates. By substituting natural amino acids with H-D-Nle-OMe.HCl, researchers can gain insights into the active sites and catalytic mechanisms of various enzymes .

Drug Discovery

In drug discovery, D-Norleucine methyl ester hydrochloride is used to develop novel compounds with potential therapeutic effects. Its incorporation into drug candidates can modify pharmacokinetic and pharmacodynamic properties, leading to the discovery of new drugs with improved efficacy and safety profiles .

Chemical Biology

Chemical biologists use H-D-Nle-OMe.HCl to study and manipulate biological systems. This compound can be used to modify proteins or peptides chemically, enabling the exploration of biological pathways and the development of new biochemical tools .

Safety and Hazards

Mechanism of Action

Target of Action

D-Norleucine methyl ester hydrochloride is primarily used as an internal standard . .

Mode of Action

As a neurotransmitter, it may interact with various receptors or enzymes in the nervous system .

Action Environment

The action, efficacy, and stability of D-Norleucine methyl ester hydrochloride can be influenced by various environmental factors. For instance, it should be stored in a well-ventilated place and the container should be kept tightly closed . It’s also recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

methyl (2R)-2-aminohexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMOVZRXLNVNBI-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724070 | |

| Record name | Methyl D-norleucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Norleucine methyl ester hydrochloride | |

CAS RN |

60687-33-4 | |

| Record name | Methyl D-norleucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1465981.png)

![1H-Pyrrolo[2,3-b]pyridin-4-amine acetate](/img/structure/B1466000.png)